molecular formula C13H14BNO4 B2869247 5-[(4-Methoxyphenyl)methoxy]pyridine-3-boronic acid CAS No. 1899036-19-1

5-[(4-Methoxyphenyl)methoxy]pyridine-3-boronic acid

Cat. No.: B2869247
CAS No.: 1899036-19-1
M. Wt: 259.07
InChI Key: CBRUDPHHMCYUHX-UHFFFAOYSA-N
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Description

5-[(4-Methoxyphenyl)methoxy]pyridine-3-boronic acid (, Molecular Formula: C13H14BNO4) is a boronic acid-based building block of significant interest in medicinal chemistry and drug discovery . This compound features a pyridine core substituted with a boronic acid functional group, making it a valuable reagent for Suzuki-Miyaura cross-coupling reactions, a pivotal method for constructing biaryl bonds in the synthesis of complex organic molecules, pharmaceuticals, and materials . Emerging research into boronic acid bioisosteres of natural products highlights their potential as anticancer agents. Structural analogs of this compound have demonstrated potent, low nanomolar cytotoxicity in studies against human cancer cell lines such as MCF-7 breast carcinoma, underscoring its value in the design and synthesis of novel therapeutic candidates . The 4-methoxybenzyloxy substituent on the pyridine ring can influence the compound's electronic properties and metabolic stability, which are critical parameters in optimizing drug-like properties. Applications & Research Value: • Anticancer Agent Development: Serves as a key intermediate for creating boronic acid analogs of combretastatin A-4 and other tubulin-targeting agents . • Suzuki-Miyaura Cross-Coupling: Acts as an organoboron reagent to introduce the substituted pyridine moiety into more complex molecular architectures. This product is intended for research and development purposes only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate care and safety precautions in a laboratory setting.

Properties

IUPAC Name

[5-[(4-methoxyphenyl)methoxy]pyridin-3-yl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BNO4/c1-18-12-4-2-10(3-5-12)9-19-13-6-11(14(16)17)7-15-8-13/h2-8,16-17H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBRUDPHHMCYUHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CN=C1)OCC2=CC=C(C=C2)OC)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-Methoxyphenyl)methoxy]pyridine-3-boronic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. These methods often involve continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

5-[(4-Methoxyphenyl)methoxy]pyridine-3-boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Biaryl Compounds: Formed via Suzuki-Miyaura coupling.

    Phenols: Formed via oxidation of the boronic acid group.

    Alcohols and Alkanes: Formed via reduction reactions.

Scientific Research Applications

5-[(4-Methoxyphenyl)methoxy]pyridine-3-boronic acid has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis, particularly in Suzuki-Miyaura coupling reactions to form biaryl compounds.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Used in the production of advanced materials and fine chemicals.

Mechanism of Action

The mechanism of action of 5-[(4-Methoxyphenyl)methoxy]pyridine-3-boronic acid primarily involves its role as a boronic acid derivative in chemical reactions. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product. The methoxyphenylmethoxy group and pyridine ring can also participate in various interactions with biological targets, potentially influencing the compound’s biological activity .

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogues differ in substituent positions, electronic effects, and steric profiles. Below is a comparative analysis:

Table 1: Structural and Functional Comparison
Compound Name CAS Number Substituents (Positions) Molecular Weight Purity Key Properties/Applications
5-[(4-Methoxyphenyl)methoxy]pyridine-3-boronic acid 1899036-19-1 -B(OH)₂ (3), (4-MeOPh)CH₂O (5) 273.11 95% Suzuki coupling, drug intermediate
5-Methoxypyridine-3-boronic acid 850991-69-4 -B(OH)₂ (3), -OMe (5) 152.94 >97% Simpler substituent; higher solubility
3-Methoxypyridine-5-boronic acid pinacol ester 445264-60-8 -B(pin) (5), -OMe (3) 235.08 >97% Enhanced stability; storage at 0–6°C
6-(Cyclopropylmethoxy)pyridine-3-boronic acid pinacol ester 947191-69-7 -B(pin) (3), cyclopropylmethoxy (6) 275.15 97% Rigid substituent; conformational control
(6-Methoxypyridin-3-yl)boronic acid 163105-89-3 -B(OH)₂ (3), -OMe (6) 153.96 N/A Altered electronic effects

Reactivity and Stability

  • Steric Effects : The (4-methoxyphenyl)methoxy group in the target compound introduces significant steric hindrance compared to smaller substituents (e.g., -OMe in 5-Methoxypyridine-3-boronic acid). This may slow cross-coupling kinetics but improves selectivity in congested reaction environments .
  • Electronic Effects : Electron-donating groups (e.g., -OMe) activate the pyridine ring toward electrophilic substitution, whereas boronic acid groups facilitate nucleophilic coupling. The target compound’s dual functionality balances electronic activation and coupling efficiency .
  • Stability : Free boronic acids (e.g., target compound) are prone to protodeboronation under acidic conditions. Pinacol esters (e.g., 3-Methoxypyridine-5-boronic acid pinacol ester) offer improved shelf life and thermal stability .

Physicochemical Properties

  • Solubility : Bulky aryl groups (e.g., (4-MeOPh)CH₂O) reduce aqueous solubility but enhance organic phase compatibility (e.g., toluene, CH₂Cl₂) .
  • Melting Points : Free boronic acids generally exhibit higher melting points (e.g., 249°C for 6-(4-Methoxyphenyl)imidazo derivatives in ) compared to pinacol esters, which are often liquids or low-melting solids .

Biological Activity

5-[(4-Methoxyphenyl)methoxy]pyridine-3-boronic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular structure:

  • Molecular Formula : C12H15BNO4
  • Molecular Weight : 233.06 g/mol

The structure features a boronic acid group, which is known for its ability to form reversible covalent bonds with diols, making it useful in biological applications such as enzyme inhibition.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : Boronic acids are known to inhibit serine proteases and other enzymes by forming stable complexes with the active site.
  • Receptor Modulation : The compound may modulate receptor activity through binding interactions, influencing signaling pathways.

Antitumor Activity

Research indicates that derivatives of pyridine boronic acids exhibit significant antitumor properties. For instance, in vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines.

Cell Line IC50 (µM) Reference
HCT116 (Colon Cancer)0.64
KMS-12 BM (Multiple Myeloma)1.40
SNU16 (Gastric Cancer)2.00

Antimicrobial Activity

In addition to antitumor effects, some studies have suggested potential antimicrobial properties against specific bacterial strains. The mechanism may involve disruption of bacterial cell wall synthesis or inhibition of key metabolic pathways.

Neuroprotective Effects

Emerging studies suggest that compounds similar to this compound exhibit neuroprotective effects, potentially through modulation of neuroinflammatory processes or direct neuronal protection against oxidative stress.

Case Studies and Research Findings

  • In Vivo Studies : A study conducted on animal models demonstrated that the administration of this compound resulted in significant tumor size reduction in xenograft models, indicating its potential as an effective therapeutic agent for cancer treatment .
  • Mechanistic Insights : Investigations into the molecular mechanisms revealed that the compound's antitumor activity is linked to apoptosis induction and cell cycle arrest in the G2/M phase, suggesting a dual mechanism involving both growth inhibition and programmed cell death .
  • Synergistic Effects : Combination therapy studies indicated that when used alongside standard chemotherapeutic agents, this compound enhances therapeutic efficacy, suggesting potential for use in combination regimens .

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